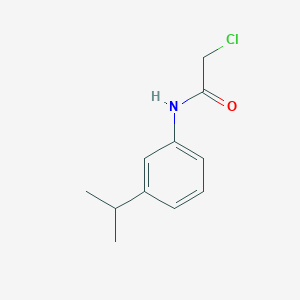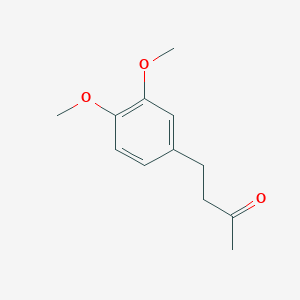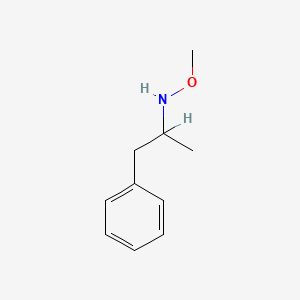
N-methoxy-1-phenylpropan-2-amine
Vue d'ensemble
Description
“N-methoxy-1-phenylpropan-2-amine” (NMPA) is an organic compound that is widely used in various scientific research applications. It is a versatile molecule used in fields such as organic and medicinal chemistry, biochemistry, and pharmacology. It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP) when analyzed by liquid chromatography/mass spectrometry (LC/MS) .
Synthesis Analysis
The synthesis of NMPA involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The molecular formula of NMPA is C10H15N . It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .Chemical Reactions Analysis
Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Physical And Chemical Properties Analysis
The molecular weight of NMPA is 149.236 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including amines, play significant roles in industrial and agricultural sectors but are often resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, improving water treatment schemes. The review by Bhat and Gogate (2021) details the degradation mechanisms of amine-based compounds, emphasizing the effectiveness of ozone and Fenton processes under optimized conditions for various nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides Bhat & Gogate, 2021.
Application in Organic Synthesis
N-halo reagents, which include N-halo amines, have diverse applications in organic synthesis, such as oxidation reactions, halogenation, and aziridination. Kolvari et al. (2007) provide an extensive review of the use of N-halo reagents in organic synthesis, highlighting their potential in creating new compounds and the importance of developing new N-halo reagents for various organic reactions Kolvari et al., 2007.
Environmental Impact and Removal Techniques
The presence of nitrogen-containing compounds in the environment, especially water bodies, poses significant challenges. Prasannamedha and Kumar (2020) review the occurrence and removal techniques for sulfamethoxazole, a persistent organic pollutant with N-amine groups. Their review discusses adsorption and advanced oxidation processes (AOPs) as effective methods for removing such contaminants from water, underlining the importance of sustainable development and the potential for using nanocomposites for enhanced removal efficiency Prasannamedha & Kumar, 2020.
Safety and Hazards
Mécanisme D'action
Target of Action
N-methoxy-1-phenylpropan-2-amine, also known as NMPA, is an organic compound that is structurally related to the neurotransmitters dopamine and phenylethylamine . It is widely used in various scientific research applications, including organic and medicinal chemistry, biochemistry, and pharmacology. The primary targets of NMPA are likely to be the same as those of its structurally related compounds, which include dopamine receptors and other components of the dopaminergic system .
Mode of Action
This could involve binding to dopamine receptors, thereby influencing the transmission of signals within the nervous system .
Biochemical Pathways
NMPA is involved in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Pharmacokinetics
Given its structural similarity to dopamine and phenylethylamine, it is likely that nmpa shares similar adme properties with these compounds .
Result of Action
It is known that nmpa and similar compounds can produce mass spectra almost identical to those produced by methamphetamine (ma) and amphetamine (ap), when analyzed by liquid chromatography/mass spectrometry (lc/ms) .
Action Environment
The action of NMPA can be influenced by various environmental factors. For instance, the use of immobilised whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines . This suggests that the efficacy and stability of NMPA can be influenced by the specific conditions under which it is synthesized and used .
Propriétés
IUPAC Name |
N-methoxy-1-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIPDEIPEOYEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-1-phenylpropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



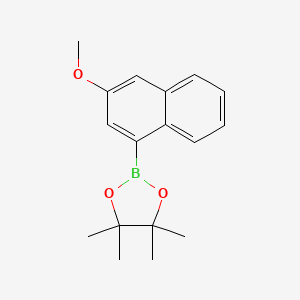
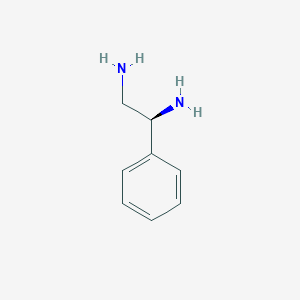
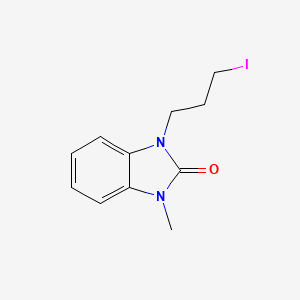
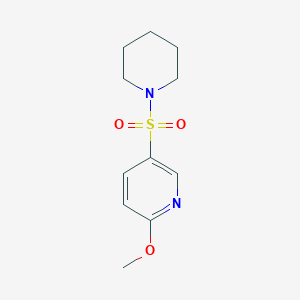

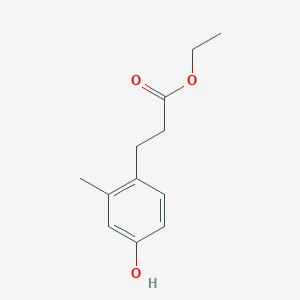
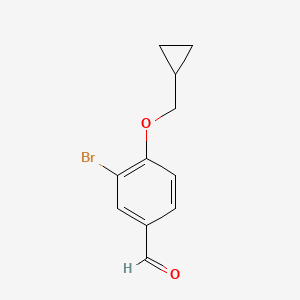
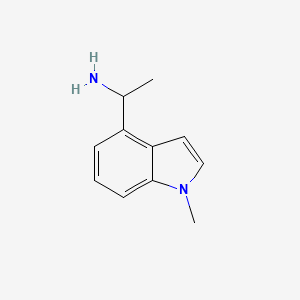

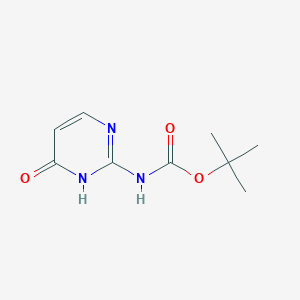
![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)

